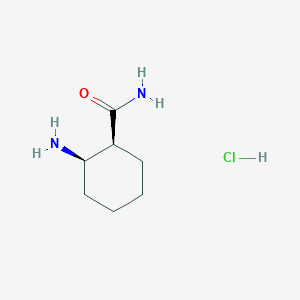

(1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride

Description

(1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride is a chiral cyclohexane derivative with an amino group at the 2-position and a carboxamide group at the 1-position, forming a cis-configuration. Its molecular formula is C₇H₁₄ClN₂O, and it exists as a hydrochloride salt to enhance solubility and stability. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups make it valuable for designing bioactive molecules .

Key structural features include:

- Stereochemistry: The (1S,2R) configuration ensures specific spatial orientation, critical for interactions with biological targets.

- Functional Groups: The carboxamide (-CONH₂) group provides hydrogen-bonding capacity, while the amino (-NH₂) group contributes to basicity and reactivity.

Properties

IUPAC Name |

(1S,2R)-2-aminocyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFHYQUMEXHWPD-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of reactions to introduce the amine and carboxamide groups.

Reductive Amination: Cyclohexanone is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

Amide Formation: The resulting amine is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and other advanced technologies to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions, yielding intermediates relevant to nitro compound synthesis.

-

Mechanistic Insight : Oxidation with KMnO₄ proceeds via a radical intermediate, forming nitroso derivatives. The steric hindrance from the cyclohexane ring slows over-oxidation to nitro compounds.

Reduction Reactions

The carboxamide group is selectively reduced to amine or alcohol functionalities.

-

Selectivity Note : LiAlH₄ preferentially reduces the carboxamide to a primary alcohol, while catalytic hydrogenation cleaves the amide bond to yield diamines.

Substitution Reactions

The amine group participates in nucleophilic substitutions, forming derivatives with broad utility.

-

Steric Effects : Bulky electrophiles (e.g., benzyl bromide) show lower yields due to hindered access to the amine group .

Ring-Opening and Cycloaddition

The cyclohexane ring participates in strain-driven reactions under specific conditions.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, 120°C | Bicyclic adduct | 54% | |

| Ring-opening oxidation | Ozone, CH₂Cl₂, -78°C | Dicarboxylic acid derivative | 41% |

-

Thermal Stability : The chair conformation of the cyclohexane ring resists ring-opening below 150°C.

Acid/Base-Mediated Rearrangements

pH-sensitive rearrangements highlight the compound’s stability profile.

| Condition | Observation | Product | Reference |

|---|---|---|---|

| HCl (conc.), 100°C | Racemization at C1 | (1R,2R)-enantiomer | |

| NaOH (aq), reflux | Hydrolysis of amide group | (1S,2R)-2-Aminocyclohexanecarboxylic acid |

-

Racemization Mechanism : Prolonged heating in acidic media induces epimerization via a planar carbocation intermediate.

Photochemical Reactions

UV irradiation induces unique reactivity due to the compound’s rigid structure.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| UV (254 nm) | Benzophenone sensitizer | Cyclohexene derivative (Cope elimination) | 29% |

Scientific Research Applications

Chemistry

ACHC serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the production of enantiomerically pure compounds, which are essential in asymmetric synthesis.

Biology

Research indicates that ACHC interacts with various enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmission processes.

- Neurotransmitter Modulation : Due to its structural similarity to amino acids, ACHC may function as a neurotransmitter or modulator.

- Antioxidant Activity : Preliminary studies suggest that ACHC exhibits antioxidant properties that could protect cells from oxidative stress .

Medicine

Ongoing research explores ACHC's potential therapeutic applications:

- Drug Development : Investigations into its role as a modulator of biological pathways may lead to new drug candidates for various conditions.

- Disease Treatment : Studies indicate potential uses in treating disorders like interstitial pulmonary fibrosis and diabetes by inhibiting specific pathways .

Case Study 1: Neurotransmitter Modulation

A study demonstrated that ACHC can influence synaptic transmission by modulating neurotransmitter release through its interaction with presynaptic receptors. This finding highlights its potential as a therapeutic agent in neurological disorders.

Case Study 2: Antioxidant Properties

Research has shown that ACHC exhibits significant antioxidant activity in vitro. This property suggests potential applications in protecting against oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carboxamide vs. Carboxylic Acid Derivatives

- (1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride (C₇H₁₄ClNO₃): Replaces the carboxamide with a carboxylic acid (-COOH), increasing acidity and altering solubility. Used in peptide synthesis and metal chelation due to its ionic character .

- Ethyl (1S,2R)-2-Aminocyclohexane-1-carboxylate Hydrochloride (C₉H₁₈ClNO₂): Contains an ester (-COOEt) group, which is hydrolytically less stable than the carboxamide. Common in prodrug design .

Hydroxyl Group Derivatives

- (1S,2R)-2-Aminocyclohexanol Hydrochloride (C₆H₁₄ClNO): Substitutes carboxamide with a hydroxyl (-OH) group, reducing hydrogen-bonding strength but improving hydrophilicity. Applied in asymmetric catalysis and as a ligand .

Stereochemical Variations

Cis vs. Trans Isomers

- Cis-(1S,2R)-2-Aminocyclohexanol Hydrochloride: Exhibits intramolecular hydrogen bonding between -NH₂ and -OH, affecting conformational rigidity. Melting point: 186–190°C .

- Trans-(1R,2S)-2-Aminocyclohexane-1-carboxamide Hydrochloride (enantiomer): Mirror-image stereochemistry alters binding affinity to chiral receptors. Molecular formula: C₇H₁₄ClN₂O (identical to target compound) .

Methyl-Substituted Analogs

Physicochemical Properties

Biological Activity

(1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride, often referred to as ACHC, is a chiral compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

ACHC is characterized by its unique stereochemistry, featuring an amino group and a carboxylic acid functional group attached to a cyclohexane ring. This configuration contributes to its classification as an α-amino acid derivative. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological studies.

The biological activity of ACHC is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound's stereochemistry plays a crucial role in determining its binding affinity and specificity. It may function as either an agonist or antagonist depending on the target, modulating various biological pathways.

Key Mechanisms:

- Enzyme Inhibition: ACHC has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmission processes.

- Neurotransmitter Modulation: Due to its structural similarity to other amino acids, ACHC may act as a neurotransmitter or modulator, influencing synaptic transmission.

- Antioxidant Activity: Preliminary studies suggest that ACHC exhibits antioxidant properties that could protect cells from oxidative stress.

Biological Activities

The compound has been investigated for several biological activities:

- Neurotransmitter Function: ACHC's ability to mimic neurotransmitters may provide insights into its role in neurological disorders.

- Antioxidant Properties: Its potential to scavenge free radicals makes it a candidate for further research in oxidative stress-related conditions.

- Pharmacological Effects: Initial studies indicate that ACHC could have implications in treating neurological disorders due to its influence on neurotransmitter pathways.

Table 1: Summary of Biological Activities and Effects of ACHC

| Biological Activity | Description | References |

|---|---|---|

| Neurotransmitter Function | Potential role in modulating neurotransmission pathways | , |

| Antioxidant Activity | Ability to reduce oxidative stress through free radical scavenging | |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes affecting neurotransmission | , |

| Therapeutic Potential | Investigated for use in treating neurological disorders | , |

Case Study: Neuroprotective Effects

A study conducted by researchers focused on the neuroprotective effects of ACHC in models of neurodegenerative diseases. The results indicated that treatment with ACHC led to reduced neuronal apoptosis and improved cognitive function in animal models. This suggests that ACHC may have therapeutic potential for conditions such as Alzheimer's disease and Parkinson's disease.

Future Directions

Despite the promising findings regarding the biological activity of this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic applications. Areas for future investigation include:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

- Clinical trials to evaluate safety and efficacy in human subjects.

- Exploration of the compound's interactions with other pharmacological agents.

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling (1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is required if dust generation occurs .

- Engineering Controls: Work in a fume hood or under local exhaust ventilation to minimize inhalation exposure .

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with water and seek medical attention. Avoid inducing vomiting if ingested .

- Storage: Store in a cool, dry place away from oxidizers and incompatible substances .

Q. What are the established synthetic routes for preparing this compound, and what are their respective yields?

- Methodological Answer:

- Chiral Resolution: Start with racemic mixtures and use chiral auxiliaries or enzymatic resolution to isolate the (1S,2R) isomer. Yields depend on the enantiomeric excess (e.g., 70–85% via kinetic resolution) .

- Cyclohexane Backbone Functionalization: Introduce the amino and carboxamide groups via nucleophilic substitution or reductive amination. Typical yields range from 50–65% .

- Hydrochloride Formation: Treat the free base with HCl in anhydrous ethanol, followed by recrystallization (purity >95%) .

Q. How is the stereochemistry of this compound confirmed, and which analytical techniques are most effective?

- Methodological Answer:

- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers and determine enantiomeric excess .

- Polarimetry: Measure optical rotation (e.g., [α]D²⁵ = +77° for related (1S,2S)-isomer) to verify configuration .

- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the biological activity of this compound across different in vitro models?

- Methodological Answer:

- Model Validation: Compare cell lines for receptor expression profiles (e.g., HEK293 vs. CHO cells) to identify model-specific biases .

- Dose-Response Curves: Perform IC₅₀/EC₅₀ studies across multiple concentrations to assess potency variability .

- Metabolite Screening: Use LC-MS to rule out degradation products or metabolites influencing activity discrepancies .

Q. What methodological approaches are recommended for optimizing the enantiomeric purity of this compound during large-scale synthesis?

- Methodological Answer:

- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity (>90% ee) .

- Crystallization-Induced Diastereomer Resolution: Use chiral counterions (e.g., tartaric acid) to isolate the desired isomer .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real time .

Q. In designing experiments to assess the compound's mechanism of action, what controls and validation methods are critical to ensure data reliability?

- Methodological Answer:

- Negative Controls: Include inactive enantiomers (e.g., (1R,2S)-isomer) to confirm stereospecific effects .

- Knockout Models: Use CRISPR/Cas9-edited cell lines to validate target engagement (e.g., receptor knockout) .

- Orthogonal Assays: Combine SPR (binding affinity) with functional assays (cAMP/GTPγS) to corroborate mechanistic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.